molecular formula C5H7NO2 B13860826 3-Methyl-4,5-dihydro-1,2-oxazole-5-carbaldehyde

3-Methyl-4,5-dihydro-1,2-oxazole-5-carbaldehyde

Cat. No.: B13860826
M. Wt: 113.11 g/mol
InChI Key: UKLQDIRTJORSBC-UHFFFAOYSA-N
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Description

3-Methyl-4,5-dihydro-1,2-oxazole-5-carbaldehyde is a heterocyclic compound with a unique structure that includes an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4,5-dihydro-1,2-oxazole-5-carbaldehyde typically involves the cyclization of β-hydroxy amides using reagents such as Deoxo-Fluor®. This reaction is carried out at room temperature and results in the formation of oxazolines, which can then be oxidized to oxazoles using commercial manganese dioxide . Another method involves the use of Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane for cyclodehydration .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis, which offers advantages such as improved safety, higher yields, and reduced reaction times. The use of manganese dioxide in a packed reactor for the oxidative aromatization of oxazolines to oxazoles is one such method .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4,5-dihydro-1,2-oxazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Methyl-4,5-dihydro-1,2-oxazole-5-carbaldehyde involves its interaction with various molecular targets. For example, it may act as an intermediate in the synthesis of bioactive compounds by participating in cyclization and substitution reactions. The specific pathways and targets depend on the context of its use in chemical reactions or biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-4,5-dihydro-1,2-oxazole-5-carbaldehyde is unique due to its specific structure, which includes a methyl group and an aldehyde functional group. This combination of features makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Properties

Molecular Formula

C5H7NO2

Molecular Weight

113.11 g/mol

IUPAC Name

3-methyl-4,5-dihydro-1,2-oxazole-5-carbaldehyde

InChI

InChI=1S/C5H7NO2/c1-4-2-5(3-7)8-6-4/h3,5H,2H2,1H3

InChI Key

UKLQDIRTJORSBC-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(C1)C=O

Origin of Product

United States

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